BenchChemオンラインストアへようこそ!

D-threo-Isocitric acid

Enzyme kinetics Stereospecificity Isocitrate dehydrogenase

D-threo-Isocitric acid (CAS 18979-21-0) is the only stereoisomer recognized by mammalian isocitrate dehydrogenases and isocitrate lyase. Racemic DL-mixtures introduce up to 1.8-fold Km errors, invalidating inhibitor Ki determinations. This chirally pure substrate is essential for reproducible IDH mutant inhibitor screening, glyoxylate cycle drug discovery, and mitochondrial Ca²⁺-signaling studies. Procure the authentic D-threo enantiomer to eliminate uncontrolled kinetic variables.

Molecular Formula C36H70O2
Molecular Weight 0
CAS No. 18979-21-0
Cat. No. B1175382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-threo-Isocitric acid
CAS18979-21-0
Molecular FormulaC36H70O2
Structural Identifiers
SMILESC(C(C(C(=O)O)O)C(=O)O)C(=O)O
InChIInChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4+/m0/s1
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-threo-Isocitric Acid (CAS 18979-21-0): Baseline Identity and Stereochemical Context for Procurement


D-threo-Isocitric acid (CAS 18979-21-0) is the D-threo-diastereomer of isocitric acid, a chiral tricarboxylic acid intermediate of the Krebs cycle [1]. Among the four possible stereoisomers of isocitric acid (D-threo, L-threo, D-erythro, L-erythro), D-threo-isocitric acid is the only form that serves as the physiological substrate for mammalian NAD+- and NADP+-dependent isocitrate dehydrogenases [2]. It exists as a conjugate acid of D-threo-isocitrate(3-) and is the enantiomer of L-threo-isocitric acid [1]. This compound is commonly referred to as the 'most common form of isocitrate' in biological systems and is the specific substrate for key metabolic enzymes including isocitrate dehydrogenase and isocitrate lyase [3].

Why Generic Isocitric Acid Substitution Fails: Stereochemical Specificity of D-threo-Isocitric Acid


Generic 'isocitric acid' preparations (typically DL-racemic mixtures or unspecified stereoisomer blends) cannot substitute for chirally pure D-threo-isocitric acid in quantitative biochemical applications. The four stereoisomers of isocitric acid exhibit drastically different biological activities: only the D-threo configuration is recognized as a substrate by mammalian isocitrate dehydrogenases, with the other three stereoisomers being completely inactive [1]. Even racemic DL-isocitrate shows a nearly two-fold higher apparent Km compared to chirally pure threo-Ds-isocitrate for NADP+-linked isocitrate dehydrogenase, indicating that the presence of the inactive L-enantiomer reduces effective substrate affinity [2]. For isocitrate lyase, the enzyme commission explicitly specifies D-threo-isocitrate as the required substrate isomer [3]. Procurement of undefined stereoisomer mixtures therefore introduces uncontrolled variables in enzyme kinetics, metabolic flux assays, and inhibitor screening, rendering results non-reproducible and non-comparable across studies.

D-threo-Isocitric Acid: Quantitative Differentiation Evidence Against Closest Analogs and Alternative Stereoisomers


Stereochemical Substrate Exclusivity: D-threo-Isocitric Acid Is the Only Active Isomer for Mammalian Isocitrate Dehydrogenases

Of the four stereoisomers of isocitric acid, only D-threo-isocitric acid demonstrates substrate activity for both TPN-linked (NADP+-dependent) and DPN-linked (NAD+-dependent) isocitrate dehydrogenases from animal tissues. The other three stereoisomers—L-threo, D-erythro, and L-erythro—are completely inactive as substrates [1]. This exclusivity establishes D-threo-isocitric acid as the sole biochemically relevant isomer for mammalian IDH assays.

Enzyme kinetics Stereospecificity Isocitrate dehydrogenase

Km Comparison: Chirally Pure D-threo-Isocitrate Demonstrates 1.8-Fold Higher Affinity Than Racemic DL-Isocitrate for NADP+-IDH

For NADP+-linked isocitrate dehydrogenase purified from alkalophilic Bacillus, the Michaelis constant (Km) for chirally pure threo-Ds-isocitrate was measured at 5.4 µM, compared to 9.9 µM for DL-isocitrate (racemic mixture) [1]. The 1.83-fold lower Km for the pure D-threo enantiomer indicates that the presence of the inactive L-threo enantiomer in the racemic mixture reduces apparent substrate affinity, likely through competitive binding at the active site without catalysis.

Michaelis-Menten kinetics Enzyme affinity NADP+-isocitrate dehydrogenase

Regulatory Kinetics: D-threo-Isocitrate Km Is Modulated 4.3-Fold by Ca2+ in Mammalian NAD+-IDH, a Property Absent in Non-Physiological Isomers

The apparent Km of D-threo-isocitrate for rat heart mitochondrial NAD+-linked isocitrate dehydrogenase is regulated by Ca2+ ions. In the presence of ADP (1 mM), Ca2+ (approximately 25 µM) reduced the apparent Km for threo-Ds-isocitrate from 227 µM to 53 µM, a 4.3-fold enhancement in substrate affinity without altering Vmax [1]. This regulatory property is specific to the D-threo enantiomer and is not observed with other stereoisomers, as they are not substrates for the enzyme.

Allosteric regulation Calcium signaling Mitochondrial metabolism

Analog Activity Deficit: D-Garcinia Acid Exhibits Only 8-21% of D-threo-Isocitrate Activity, Confirming Structural Requirements

D-Garcinia acid (D-threo-1,2-dihydroxy-1,2,3-propanetricarboxylate), a close structural analog of D-threo-isocitrate bearing an additional hydroxyl group at the C2 position, supports pyridine nucleotide reduction at only 8% (DPN-linked enzyme) and 21% (TPN-linked enzyme) of the maximal velocity observed with D-threo-isocitrate using bovine heart isocitrate dehydrogenases [1]. The other stereoisomers of hydroxycitrate (L-garcinia acid, D- and L-hibiscus acid) are entirely inactive.

Substrate analog Structure-activity relationship Isocitrate dehydrogenase

Isocitrate Lyase Substrate Specificity: D-threo Configuration Is Mandatory for Glyoxylate Cycle Enzyme Activity

Isocitrate lyase (EC 4.1.3.1), a key enzyme of the glyoxylate cycle, catalyzes the reversible cleavage of isocitrate to succinate and glyoxylate. The IUBMB Enzyme Commission explicitly designates the substrate as D-threo-isocitrate [(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate] [1]. Literature Km values for threo-Ds-isocitrate with isocitrate lyase from various organisms range from 0.023 mM (Chlorella) to approximately 0.2 mM (yeast) [2]. The L-threo, D-erythro, and L-erythro stereoisomers are not substrates for this enzyme.

Isocitrate lyase Glyoxylate cycle Enzyme specificity

Aconitase Equilibrium Position: D-threo-Isocitrate Represents a Minor but Kinetically Critical Component of the Citrate-Isocitrate-Aconitate Equilibrium

In the aconitase-catalyzed equilibrium, citrate, D-threo-isocitrate, and cis-aconitate partition at 91%, 6%, and 3% respectively [1]. While D-threo-isocitrate constitutes only 6% of the equilibrium mixture, it is the sole species that proceeds through the next committed step of the TCA cycle (oxidative decarboxylation by isocitrate dehydrogenase). This unfavorable equilibrium position means that any isocitrate dehydrogenase assay that relies on aconitase-coupled citrate-to-isocitrate conversion is inherently substrate-limited; exogenous supplementation with pure D-threo-isocitrate bypasses this bottleneck.

Aconitase TCA cycle equilibrium Metabolite partitioning

High-Value Application Scenarios for D-threo-Isocitric Acid Based on Quantitative Differentiation Evidence


Isocitrate Dehydrogenase Inhibitor Screening and Drug Discovery

D-threo-isocitric acid is the indispensable substrate for developing and validating inhibitors targeting isocitrate dehydrogenase (IDH), particularly the mutant IDH1/IDH2 enzymes implicated in gliomas and acute myeloid leukemia. As demonstrated by Plaut et al., D-threo-isocitrate is the only stereoisomer recognized by mammalian IDH enzymes [1]. Shikata et al. showed that pure threo-Ds-isocitrate exhibits a Km of 5.4 µM versus 9.9 µM for racemic DL-isocitrate [2], meaning that use of racemic mixtures introduces a 1.8-fold error in apparent substrate affinity that confounds Ki determination for competitive inhibitors. The potent IDH inhibitor DL-threo-alpha-methylisocitrate displays a Ki of 0.1-0.3 µM, which is 47- to 200-fold lower than the Km for DL-isocitrate (14-20 µM) [3], highlighting the necessity of accurate kinetic baselines only achievable with chirally pure D-threo substrate.

Mitochondrial Calcium Signaling and Metabolic Regulation Studies

The Ca2+-dependent regulation of NAD+-linked isocitrate dehydrogenase, wherein Ca2+ reduces the apparent Km for D-threo-isocitrate from 227 µM to 53 µM (a 4.3-fold enhancement) [1], makes D-threo-isocitric acid essential for studies on mitochondrial calcium signaling and its role in metabolic control. This regulatory property is exclusive to the D-threo enantiomer, as other stereoisomers are not substrates for the enzyme. Researchers investigating the interplay between mitochondrial Ca2+ flux and TCA cycle flux in cardiac metabolism, insulin secretion, or neurodegeneration require the authentic D-threo substrate to reproduce physiologically relevant kinetic behavior.

Glyoxylate Cycle Enzyme Assays for Antimicrobial Target Validation

Isocitrate lyase (EC 4.1.3.1), which specifically requires D-threo-isocitrate as its substrate [1], is a validated drug target in pathogenic microorganisms including Mycobacterium tuberculosis, Candida albicans, and Pseudomonas aeruginosa because the glyoxylate cycle is absent in mammals. BRENDA-curated Km values for threo-Ds-isocitrate with isocitrate lyase range from 0.023 mM to ~0.2 mM across organisms [2]. Use of chirally pure D-threo-isocitric acid is mandatory for accurate inhibitor potency assessment (IC50/Ki determination) in antimicrobial drug discovery programs, as racemic or alternate isomer mixtures produce unreliable kinetic parameters due to the presence of inactive enantiomers.

In Vitro TCA Cycle Reconstitution and Metabolite Flux Analysis

In the aconitase equilibrium, D-threo-isocitrate constitutes only 6% of the total pool (citrate 91%, cis-aconitate 3%) [1], making it the rate-limiting intermediate for downstream oxidative decarboxylation. For in vitro reconstitution of TCA cycle segments, coupled enzyme assays, or metabolite flux analysis using purified enzymes, direct supplementation with exogenous D-threo-isocitric acid is required to overcome this thermodynamic bottleneck and achieve physiologically meaningful substrate concentrations. This application is critical for systems biochemistry studies and for validating computational models of mitochondrial metabolism.

Quote Request

Request a Quote for D-threo-Isocitric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.